molecular formula C16H17IN2O B14592077 2-Benzoyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide CAS No. 61495-68-9

2-Benzoyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide

Cat. No.: B14592077
CAS No.: 61495-68-9
M. Wt: 380.22 g/mol
InChI Key: BMINGWPBOSCXKK-UHFFFAOYSA-N
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Description

2-Benzoyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide is a semiconducting organic molecule with a π-conjugated polycyclic system. It is known for its strong electron-donating properties and is used primarily as an n-type dopant in various electronic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide typically involves the reaction of 1,3-dimethyl-2,3-dihydro-1H-benzimidazole with benzoyl chloride in the presence of a base, followed by iodination. The reaction conditions often include solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary but often involve solvents like ethanol or acetonitrile and temperatures ranging from 0°C to 100°C .

Major Products

The major products formed from these reactions include various benzimidazole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 2-Benzoyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide involves its strong electron-donating properties. It acts as an n-type dopant, enhancing the conductivity of semiconducting materials by donating electrons to the conduction band. This process involves molecular targets such as organic semiconductors and pathways related to electron transfer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzoyl-1,3-dimethyl-2,3-dihydro-1H-benzimidazol-1-ium iodide is unique due to its specific electron-donating properties and its ability to enhance the conductivity of a wide range of semiconducting materials. Its stability and efficiency make it a preferred choice in various applications .

Properties

CAS No.

61495-68-9

Molecular Formula

C16H17IN2O

Molecular Weight

380.22 g/mol

IUPAC Name

(1,3-dimethyl-1,2-dihydrobenzimidazol-1-ium-2-yl)-phenylmethanone;iodide

InChI

InChI=1S/C16H16N2O.HI/c1-17-13-10-6-7-11-14(13)18(2)16(17)15(19)12-8-4-3-5-9-12;/h3-11,16H,1-2H3;1H

InChI Key

BMINGWPBOSCXKK-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1C(N(C2=CC=CC=C21)C)C(=O)C3=CC=CC=C3.[I-]

Origin of Product

United States

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